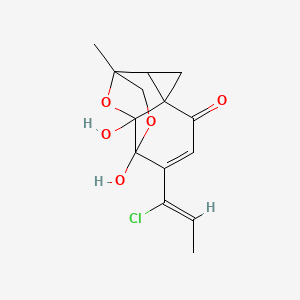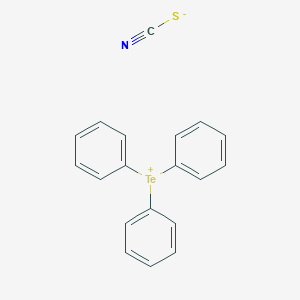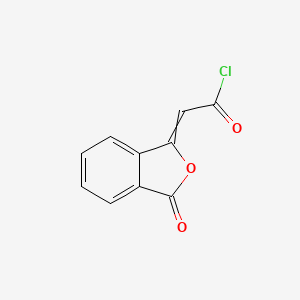![molecular formula C30H22 B14602314 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene CAS No. 61124-49-0](/img/structure/B14602314.png)
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its unique structural properties, which include a conjugated system of double bonds that contribute to its stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene typically involves the Wittig reaction , a well-known method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphorus ylide, which is then reacted with an aldehyde or ketone to form the desired alkene.
Preparation of Phosphorus Ylide: The ylide is generated by deprotonating a phosphonium salt, such as triphenylphosphonium chloride, using a strong base like sodium hydroxide.
Wittig Reaction: The ylide is then reacted with 9-anthraldehyde to form the target compound.
Industrial Production Methods
While the Wittig reaction is commonly used in laboratory settings, industrial production may involve more scalable methods such as Suzuki or Sonogashira cross-coupling reactions . These methods allow for the efficient formation of carbon-carbon bonds and are suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s electronic properties.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the anthracene ring .
Wissenschaftliche Forschungsanwendungen
9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying photophysical properties and reaction mechanisms.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism by which 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene exerts its effects is primarily through its conjugated π-electron system . This system allows for efficient absorption and emission of light, making it highly fluorescent. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions, influencing pathways involved in photophysical and photochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenylethenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene exhibits unique photophysical properties due to its extended conjugation and specific structural arrangement. This makes it particularly suitable for applications requiring high stability and efficient light emission .
Eigenschaften
CAS-Nummer |
61124-49-0 |
|---|---|
Molekularformel |
C30H22 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
9-[2-[2-(2-phenylethenyl)phenyl]ethenyl]anthracene |
InChI |
InChI=1S/C30H22/c1-2-10-23(11-3-1)18-19-24-12-4-5-13-25(24)20-21-30-28-16-8-6-14-26(28)22-27-15-7-9-17-29(27)30/h1-22H |
InChI-Schlüssel |
OPHRPPWXOJHMJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)





![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)




